Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate is a chemical compound with the molecular formula and a molecular weight of 323.43 g/mol. It is classified as a sulfanylacetate and is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds. The compound features a complex structure that includes ethoxy and sulfanyl functional groups, which contribute to its reactivity and biological activity.
This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates. It is classified under various categories, including:
The synthesis of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate typically involves multi-step organic synthesis techniques. The general approach includes:
The synthesis process may involve the use of various reagents and solvents, including:
The molecular structure of Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate can be represented using different notations:
CCOC(=O)CSCC(=O)NC(CCS)C(=O)OCCInChI=1S/C12H21NO5S2/c1-3-17-11(15)8-20-7-10(14)13-9(5-6-19)12(16)18-4-2/h9,19H,3-8H2,1-2H3,(H,13,14)The compound's structural data indicates the presence of multiple functional groups that contribute to its chemical properties and reactivity.
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions (temperature, pH) to enhance yield and selectivity.
The mechanism of action for Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate involves its interaction with biological targets at the molecular level:
Research into the specific pathways affected by this compound is ongoing, and detailed studies are necessary to elucidate its full mechanism of action.
The stability and reactivity profile should be evaluated through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC).
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate has several scientific applications:
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9